
2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₃FN₂O It is characterized by the presence of a pyrrolidine ring substituted with a fluoro-hydroxypropyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with fluoro-hydroxypropyl intermediates. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a fluoro-hydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).
Reduction: Formation of a primary amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro-hydroxypropyl group can enhance the compound’s binding affinity to specific targets, while the nitrile group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: A pyridine derivative with similar functional groups.
2-Fluoro-3-hydroxypropylpyrrolidine: A pyrrolidine derivative with a similar substitution pattern.
2-Hydroxy-4-fluorobutyronitrile: A butyronitrile derivative with similar functional groups.
Uniqueness
2-(3-Fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile is unique due to its specific combination of a pyrrolidine ring, a fluoro-hydroxypropyl group, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H13FN2O |
|---|---|
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
2-(3-fluoro-2-hydroxypropyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C8H13FN2O/c9-5-7(12)4-8(6-10)2-1-3-11-8/h7,11-12H,1-5H2 |
InChI-Schlüssel |
SRMJTKJQTGMZPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)(CC(CF)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


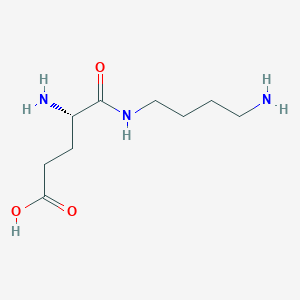

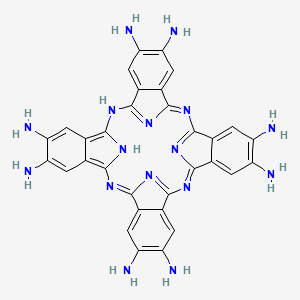

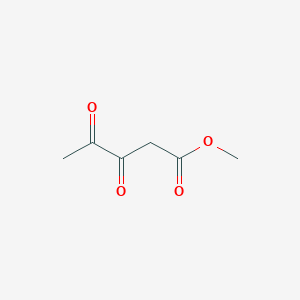
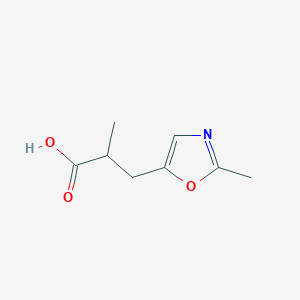
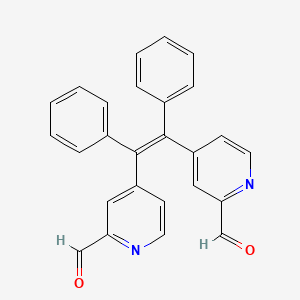
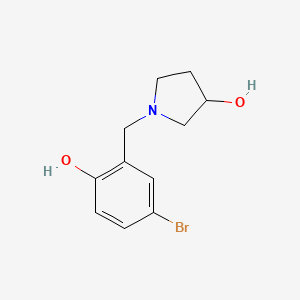
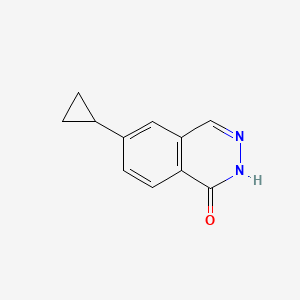
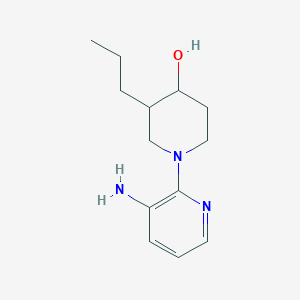
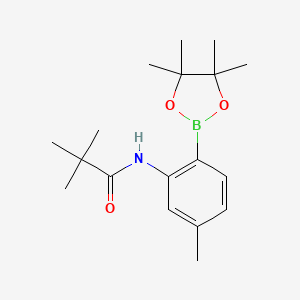
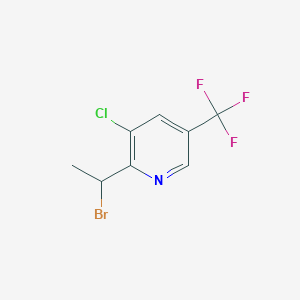
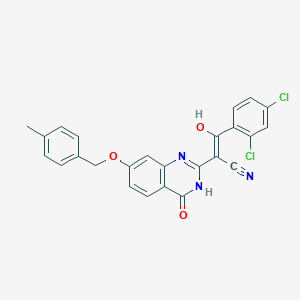
![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)
